REACTION_CXSMILES
|
[C:1]([Mg]Br)#[CH:2].CON(C)[C:8](=[O:18])[CH2:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=1.CCOCC>C1COCC1>[F:17][C:14]1[CH:13]=[CH:12][C:11]([O:10][CH2:9][C:8](=[O:18])[C:1]#[CH:2])=[CH:16][CH:15]=1
|
Name
|
ethynylmagnesium bromide
|
Quantity
|
508 mL
|
Type
|
reactant
|
Smiles
|
C(#C)[Mg]Br
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CON(C(COC1=CC=C(C=C1)F)=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
NaH2SO4
|
Quantity
|
1700 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
pet. ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer then extracted with ether (700 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Type
|
WASH
|
Details
|
by eluting through a plug of silica gel (10 cm×3 cm) with 1:4 ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(OCC(C#C)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.65 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 209.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |